- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors for use as antiviral agents, World Intellectual Property Organization, , ,
Cas no 96515-79-6 (5-Chloro-2-fluorobenzaldehyde)
5-Chloro-2-fluorobenzaldehyde structure
Product Name:5-Chloro-2-fluorobenzaldehyde
Numéro CAS:96515-79-6
Le MF:C7H4ClFO
Mégawatts:158.557464599609
MDL:MFCD03094518
CID:61849
PubChem ID:253660736
Update Time:2024-10-25
5-Chloro-2-fluorobenzaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Chloro-2-fluorobenzaldehyde
- 3-CHLORO-6-FLUORO BENZALDEHYDE
- 2-fluoro-5-chlorobenzaldehyde
- 5-Chloro-2-fluoro-benzaldehyde
- 3-Chloro-6-fluorobenzaldehyde
- 5-Chloro-2-fluorobenzaldehyde (ACI)
- 96515-79-6
- BBL029881
- SY017708
- DB-007005
- MFCD03094518
- AC-3829
- SCHEMBL42333
- J-517300
- BENZALDEHYDE, 5-CHLORO-2-FLUORO-
- DTXSID20378576
- CL8373
- 2-fluoro-5-chloro-benzaldehyde
- EN300-54987
- WDTUCEMLUHTMCB-UHFFFAOYSA-N
- 5-Chloro-2-fluorobenzaldehyde, 97%
- C3114
- 5-Chloro-2-fluorobenzaldehyde, AldrichCPR
- CS-W007736
- 2-fluoro-5-chloro benzaldehyde
- STL370333
- AKOS005255187
- PS-8804
- Z819785594
-
- MDL: MFCD03094518
- Piscine à noyau: 1S/C7H4ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
- La clé Inchi: WDTUCEMLUHTMCB-UHFFFAOYSA-N
- Sourire: O=CC1C(F)=CC=C(Cl)C=1
Propriétés calculées
- Qualité précise: 157.99300
- Masse isotopique unique: 157.993
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 129
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 2.1
- Surface topologique des pôles: 17.1A^2
Propriétés expérimentales
- Couleur / forme: Liquide incolore ou gris - jaune
- Dense: 1.352
- Point de fusion: 35.0 to 39.0 deg-C
- Point d'ébullition: 210.092°C at 760 mmHg
- Point d'éclair: Température Fahrenheit: 203°f
Degrés Celsius: 95 ° C - Indice de réfraction: 1.5410
- Le PSA: 17.07000
- Le LogP: 2.29160
- Sensibilité: Air Sensitive
- Solubilité: Insoluble dans l'eau
5-Chloro-2-fluorobenzaldehyde Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
-
Déclaration d'avertissement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22
- Instructions de sécurité: S26-S36/37/39
-
Identification des marchandises dangereuses:
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R36/37/38
5-Chloro-2-fluorobenzaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3114-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98.0%(GC) | 25g |
¥820.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3114-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98.0%(GC) | 5g |
¥220.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 5g |
¥50.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-100g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 100g |
¥660.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C094R-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 98% | 25g |
¥175.0 | 2022-06-10 | |
| Fluorochem | 013958-1g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013958-5g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013958-10g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 10g |
£16.00 | 2022-03-01 | |
| Fluorochem | 013958-25g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 25g |
£33.00 | 2022-03-01 | |
| Fluorochem | 013958-100g |
5-Chloro-2-fluorobenzaldehyde |
96515-79-6 | 97% | 100g |
£88.00 | 2022-03-01 |
5-Chloro-2-fluorobenzaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
Référence
- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors for the treatment of asthma, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; -70 °C; 2 h, -70 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C
1.2 Solvents: Tetrahydrofuran ; -70 °C
Référence
- Preparation of (guanidinoimino)tetrahydroquinolines as sodium-hydrogen exchange inhibitors, European Patent Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular [1,5]-hydride shift/isomerization reaction, Beilstein Journal of Organic Chemistry, 2014, 10, 2892-2896
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Water Solvents: Diethyl ether
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Water Solvents: Diethyl ether
Référence
- Preparation of 2-phenylaminobenzamides and analogs as MEK inhibitors for the treatment of chronic pain, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
Référence
- Preparation of 2-(4-bromo or 4-iodo phenylamino)benzoic acid derivatives as MEK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C
1.2 overnight, -78 °C → rt
1.2 overnight, -78 °C → rt
Référence
- Preparation of 2-phenylaminobenzoic acids and its amides as MEK inhibitors for treating or preventing septic shock, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Diisopropyl ether , Sodium hydroxide Solvents: Water ; rt → 25 °C; 15 min, 25 °C
1.2 Reagents: Diisopropyl ether , Sodium hydroxide Solvents: Water ; rt → 25 °C; 15 min, 25 °C
Référence
- Preparation of disubstituted 1,5-naphthyridines as ALK5 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Butyllithium , Diisopropylethylamine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C; 0 °C → -78 °C
1.2 1 h, -78 °C
1.3 20 min, -78 °C
1.2 1 h, -78 °C
1.3 20 min, -78 °C
Référence
- Preparation of 2,4-dioxothiazolidines and 4-oxo-2-thioxothiazolidines having telomerase inhibitory activity and methods of their use, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt → -78 °C; 10 min, -78 °C; 1 h, -78 °C
1.2 5 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C → rt
1.2 5 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C → rt
Référence
- Preparation of carbostyril derivatives as antimicrobial agents, China, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Preparation of antidiabetic spirochroman compounds, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Methyl chloroformate , Triethylamine Solvents: Tetrahydrofuran ; 0.5 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 2 h, rt
Référence
- Preparation of spiroisoxazoline-based peptidomimetics as inhibitors of serine proteases, particularly HCV NS3-NS4A protease, for treating HCV infections, United States, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Chromium trioxide
Référence
- Synthesis and antihypertensive activity of 1,4-dihydropyridine derivatives with a 4-(disubstituted phenyl) ring and an aminoalkyl ester group: highly potent and long-lasting calcium antagonists, Chemical & Pharmaceutical Bulletin, 1992, 40(8), 2049-54
Méthode de production 14
Conditions de réaction
Référence
- Preparation of oxoheterocycle aminoguanidine hydrazone derivatives as sodium-proton exchange inhibitors, World Intellectual Property Organization, , ,
5-Chloro-2-fluorobenzaldehyde Raw materials
- 5-Chloro-2-fluorotoluene
- 5-Chloro-2-fluorobenzoic acid
- (5-Chloro-2-fluorophenyl)methanol
- Benzamide, 5-chloro-2-fluoro-N-methoxy-N-methyl-
5-Chloro-2-fluorobenzaldehyde Preparation Products
5-Chloro-2-fluorobenzaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:96515-79-6)5-Chloro-2-fluorobenzaldehyde
Numéro de commande:A11208
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:26
Prix ($):314.0
Courriel:sales@amadischem.com
5-Chloro-2-fluorobenzaldehyde Littérature connexe
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96515-79-6)5-Chloro-2-fluorobenzaldehyde
Pureté:99%
Quantité:500g
Prix ($):314.0